molecular formula C7H10F3NO2 B13302376 3-(Trifluoromethyl)piperidine-2-carboxylic acid

3-(Trifluoromethyl)piperidine-2-carboxylic acid

Cat. No.: B13302376
M. Wt: 197.15 g/mol
InChI Key: IWBOSHUHSBAEKF-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)piperidine-2-carboxylic acid is a fluorinated organic compound with the molecular formula C7H10F3NO2. This compound is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further substituted with a carboxylic acid group. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)piperidine-2-carboxylic acid typically involves the introduction of the trifluoromethyl group into a piperidine precursor. One common method is the trifluoromethylation of piperidine derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or copper can enhance the reaction rate and yield. The final product is typically purified through crystallization or chromatography to achieve high purity levels required for various applications.

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)piperidine-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products: The major products formed from these reactions include trifluoromethyl-substituted alcohols, amines, and thiols, which have diverse applications in pharmaceuticals and agrochemicals.

Scientific Research Applications

3-(Trifluoromethyl)piperidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of specialty chemicals and materials, including agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)pyridine-2-carboxylic acid
  • 2-(Trifluoromethyl)pyridine-3-carboxylic acid
  • 4-(Trifluoromethyl)pyridine-2-carboxylic acid

Comparison: Compared to these similar compounds, 3-(Trifluoromethyl)piperidine-2-carboxylic acid has a unique piperidine ring structure, which imparts different steric and electronic properties. This uniqueness makes it particularly valuable in applications where specific molecular interactions are required, such as in drug design and development.

Properties

Molecular Formula

C7H10F3NO2

Molecular Weight

197.15 g/mol

IUPAC Name

3-(trifluoromethyl)piperidine-2-carboxylic acid

InChI

InChI=1S/C7H10F3NO2/c8-7(9,10)4-2-1-3-11-5(4)6(12)13/h4-5,11H,1-3H2,(H,12,13)

InChI Key

IWBOSHUHSBAEKF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(NC1)C(=O)O)C(F)(F)F

Origin of Product

United States

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